Enhanced Lipophilicity vs. Unsubstituted 8-Hydroxyquinoline (8-HQ) Provides Superior Organic-Phase Solubility
The target compound's design dramatically increases lipophilicity compared to the parent molecule, 8-hydroxyquinoline (8-HQ). While experimental logP data for the exact target compound is proprietary, its close structural analog, 7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol (CAS 61380-77-6), which lacks only the 2-methyl group, has a predicted logP of 6.29 . In stark contrast, the logP of unsubstituted 8-HQ is 1.85 [1]. This represents a logP increase of approximately 4.44 units, signifying a >10,000-fold greater partition into an organic phase at equilibrium.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 6.3 (estimated from CAS 61380-77-6 analog) |
| Comparator Or Baseline | 8-Hydroxyquinoline (8-HQ), LogP = 1.85 |
| Quantified Difference | ~4.4 logP unit increase (over 4 orders of magnitude greater lipophilicity) |
| Conditions | Predicted values based on structure; experimental logP for analog from chemsrc database. |
Why This Matters
Extremely high lipophilicity is the primary driver for procuring this compound, as it enables high metal loading in industrial organic solvents (e.g., kerosene) and minimizes costly extractant loss to the aqueous phase, a critical deficiency of unsubstituted 8-HQ.
- [1] PubChem. (n.d.). 8-Hydroxyquinoline. LogP=1.85. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1923 View Source
